methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate

Description

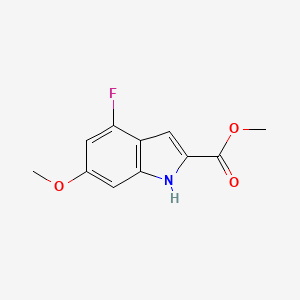

Methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate is a fluorinated indole derivative characterized by a methoxy group at position 6, a fluorine atom at position 4, and a methyl ester at position 2 of the indole core. Indole carboxylates are often optimized for electronic and steric properties, with fluorine and methoxy substituents influencing reactivity, solubility, and binding affinity .

Properties

Molecular Formula |

C11H10FNO3 |

|---|---|

Molecular Weight |

223.20 g/mol |

IUPAC Name |

methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H10FNO3/c1-15-6-3-8(12)7-5-10(11(14)16-2)13-9(7)4-6/h3-5,13H,1-2H3 |

InChI Key |

YVCSWEUQOJZYPS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-fluoro-6-methoxyindole with methyl chloroformate under basic conditions to form the desired ester . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of 4-hydroxy-6-methoxy-1H-indole-2-carboxylate.

Reduction: Formation of 4-fluoro-6-methoxy-1H-indole-2-carbinol.

Substitution: Formation of 4-amino-6-methoxy-1H-indole-2-carboxylate or 4-thio-6-methoxy-1H-indole-2-carboxylate.

Scientific Research Applications

Methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential antiviral and antimicrobial activities.

Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate with structurally related indole derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Positional Isomerism: Fluoro and Methoxy Substituents

- Methyl 5-Fluoro-6-Methoxy-1H-Indole-2-Carboxylate (CAS 136818-64-9) Key Difference: Fluorine at position 5 instead of 4. Similarity score: 0.81 .

- Methyl 6-Methoxy-1H-Indole-2-Carboxylate (CAS 98081-83-5) Key Difference: Lacks fluorine at position 4. Similarity score: 0.96 .

Substituent Electronic Effects

- Methyl 4-Methoxy-1H-Indole-2-Carboxylate (CAS 111258-23-2)

- Methyl 3-Acetyl-6-Fluoro-1H-Indole-2-Carboxylate Key Difference: Acetyl group at position 3 and fluorine at position 5. Reported melting point: 220–222°C .

Functional Group Modifications

- Ethyl 5-Fluoroindole-2-Carboxylate Derivatives ()

- Key Difference : Ethyl ester instead of methyl and fluorine at position 5.

- Impact : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting prodrug activation kinetics. These derivatives were used to synthesize carboxamides with antiproliferative activity, e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (m.p. 249–250°C) .

Data Tables

Table 1: Comparison of Physicochemical Properties

Table 2: Spectroscopic Data for Key Analogs

Key Findings and Implications

- Substituent Position : Fluorine at position 4 vs. 5 significantly alters electronic properties and reactivity.

- Ester Groups : Methyl esters (e.g., target compound) vs. ethyl esters () influence hydrolysis rates and bioavailability.

- Structural Rigidity : Tricyclic furoindoles () demonstrate how fused rings enhance thermal stability (m.p. >180°C) and UV absorption profiles.

- Biological Relevance : Carboxamide derivatives () highlight the role of indole carboxylates as precursors for anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.